![molecular formula C28H22N2O2S2 B11709625 1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione is a complex organic compound with the molecular formula C28H22N2O2S2. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino groups and methylphenylsulfanyl groups attached to the anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with 1,4-dichloro-2,3-dihydroxyanthracene-9,10-dione.
Amination: The dichloro compound undergoes amination with alkylamines to form 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione.
Sulfur Introduction: The intermediate product is then reacted with thiophenol or ethanethiol to introduce the sulfanyl groups, resulting in 1,4-bis(alkylamino)-5,8-bis(sulfanyl)anthracene-9,10-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and sulfanyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be tailored for specific applications in dyes and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the field of oncology.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione involves its interaction with cellular components:
Molecular Targets: The compound targets DNA and enzymes involved in cellular replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: An anthraquinone derivative used in cancer treatment.
Ametantrone: Another anthraquinone-based anticancer drug.
Anthraquinone: The parent compound with diverse applications in dyes and pharmaceuticals.
Uniqueness
1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino and sulfanyl groups enhance its reactivity and potential for functionalization, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C28H22N2O2S2 |
---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
1,4-diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O2S2/c1-15-7-11-17(12-8-15)33-27-23(29)21-22(26(32)20-6-4-3-5-19(20)25(21)31)24(30)28(27)34-18-13-9-16(2)10-14-18/h3-14H,29-30H2,1-2H3 |
InChI-Schlüssel |
NJXFGCOKCUIRJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(C3=C(C(=C2SC4=CC=C(C=C4)C)N)C(=O)C5=CC=CC=C5C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.